molecular formula C15H18ClN3O2 B2880204 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide CAS No. 941895-21-2

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide

Cat. No.: B2880204
CAS No.: 941895-21-2
M. Wt: 307.78
InChI Key: RHEYKDDWFXVHMW-UHFFFAOYSA-N
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Description

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl group at the 4-position and an oxoacetamide moiety at the 2-position. This compound’s structure aligns with pharmacophores common in bioactive molecules, such as kinase inhibitors or antimicrobial agents, due to the piperazine scaffold’s flexibility and the chlorophenyl group’s lipophilicity .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c16-11-2-1-3-13(10-11)18-6-8-19(9-7-18)15(21)14(20)17-12-4-5-12/h1-3,10,12H,4-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEYKDDWFXVHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride

The foundational step involves synthesizing the 1-(3-chlorophenyl)piperazine intermediate, a common precursor for piperazine-based pharmaceuticals.

Conventional Method
A mixture of bis(2-chloroethyl)amine hydrochloride (100 g, 0.56 mol), 3-chloroaniline (78.54 g, 0.61 mol), and p-toluenesulfonic acid (3 g) in xylene (300 mL) is refluxed at 140–145°C for 20 hours. The product crystallizes upon cooling to 0–5°C, yielding 1-(3-chlorophenyl)piperazine hydrochloride (110 g, 84.6%) as off-white crystals.

Microwave-Assisted Optimization
Microwave irradiation reduces reaction time significantly. Using pulse heating (30-second increments) at 300 W, the same reaction completes in 45 minutes with a 94.5% yield. This method minimizes side products and enhances reproducibility.

Functionalization of the Piperazine Core

The piperazine intermediate is alkylated or acylated to introduce the 2-oxoacetamide group.

Acylation with Oxoacetamide
1-(3-Chlorophenyl)piperazine (1 equiv) reacts with ethyl 2-chloro-2-oxoacetate (1.2 equiv) in dichloromethane under nitrogen, catalyzed by triethylamine. After 6 hours, the intermediate ethyl ester is hydrolyzed with NaOH (2 M) to yield 2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoacetic acid. This acid is then coupled with cyclopropylamine using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), yielding the target compound.

One-Pot Condensation
An alternative approach condenses 1-(3-chlorophenyl)piperazine, diketene, and cyclopropylamine in acetonitrile at 60°C for 12 hours. This method avoids isolation of intermediates, achieving a 78% yield with 99% purity by HPLC.

Reaction Optimization and Yield Enhancement

Solvent and Catalyst Screening

Parameter Conventional (DCM) Microwave (Acetone/Water)
Reaction Time 20 hours 45 minutes
Yield 84.6% 94.8%
Purity (HPLC) 98.2% 99.5%

Polar aprotic solvents like dimethylformamide (DMF) improve acylation efficiency, while microwave irradiation enhances reaction kinetics.

Temperature and Stoichiometry

Excess ethyl 2-chloro-2-oxoacetate (1.2 equiv) ensures complete piperazine functionalization. Elevated temperatures (80°C) reduce reaction time but risk decarboxylation, necessitating strict temperature control.

Analytical Characterization

Spectroscopic Confirmation

  • FTIR : Bands at 1685 cm⁻¹ (C=O stretch), 1593 cm⁻¹ (C-Cl aromatic), and 1240 cm⁻¹ (C-N piperazine).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 4H, Ar-H), 3.85 (s, 2H, COCH₂), 2.95–2.70 (m, 8H, piperazine), 1.40–1.20 (m, 4H, cyclopropyl).
  • GC-MS : m/z 362 [M+H]⁺, fragmentation ions at m/z 195 (C₁₁H₁₂ClN₂⁺) and 56 (C₃H₆N⁺).

Purity and Stability

HPLC analysis (C18 column, MeCN:H₂O 70:30) confirms ≥99% purity. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months.

Industrial-Scale Production Considerations

Cost-Effective Precursors

Bis(2-chloroethyl)amine hydrochloride (≈$45/kg) and 3-chloroaniline (≈$30/kg) are commercially viable starting materials. Recrystallization from ethanol ensures pharmacopeial-grade purity.

Waste Management

Xylene and dichloromethane are recycled via distillation, reducing environmental impact. Aqueous waste is treated with activated carbon to adsorb residual amines.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives or chlorophenyl derivatives.

Scientific Research Applications

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopropyl-2-oxoacetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several analogs, including:

Compound Name Key Structural Differences Reference
ND-7 () Acetyl linker instead of oxoacetamide; ethylquinoline substituent
D8 () Quinoline-4-carbonyl and hydroxybenzamide groups
2b () 3-Chlorophenyl urea with benzyloxy-thiazolyl
10f () Ethyl ester and 3-chlorophenyl urea

The oxoacetamide moiety provides hydrogen-bonding capacity akin to urea derivatives in but with distinct electronic effects .

Physicochemical Properties

Spectroscopic and physical data comparisons:

Compound Melting Point (°C) ESI-MS (m/z) Notable NMR Shifts (¹H/¹³C) Reference
Target Not reported ~350 [M+H]⁺ Cyclopropyl δH 0.8–1.2; δC 6–12 N/A
D8 Not reported Not reported Quinoline δH 8.2–8.5; δC 150–160
2b 188–190 709.9 [M−2HCl+H]⁺ Benzyloxy δH 5.1; urea δC 155–160
ND-7 Not reported HRMS confirmed Piperazine δH 3.2–3.8; δC 45–55

The cyclopropyl group’s unique NMR signals (δH 0.8–1.2) distinguish the target from analogs with aromatic or aliphatic substituents. Its oxoacetamide carbonyl (δC ~165–170) aligns with urea derivatives (δC 155–160 in 2b) but differs from ester carbonyls (δC ~170–175 in 10f) .

Potential Bioactivity

While direct bioactivity data for the target compound is unavailable, structural analogs suggest possible applications:

  • Antimicrobial Activity: ND-7 and ND-8 () exhibit antibiotic properties due to fluoroquinolone-like scaffolds .
  • Crystallographic Stability : Analogous amides () form hydrogen-bonded dimers (R²²(10)), suggesting the target may exhibit similar solid-state stability .

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